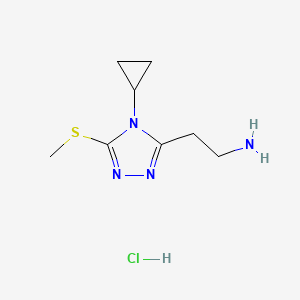
N-Boc-2-(piperidin-3-yl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-Boc-2-(piperidin-3-yl)glycine” is a chemical compound with the CAS number 1219421-12-1 . It has a molecular weight of 258.31 and a molecular formula of C12H22N2O4 .
Synthesis Analysis
Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For example, 2-furyl or 2-thienyl substituents undergo ring opening to form alcohols and thiols .Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Boc-2-(piperidin-3-yl)glycine involves the protection of glycine followed by the coupling of Boc-protected 3-piperidinol with the protected glycine derivative.", "Starting Materials": [ "Glycine", "Di-tert-butyl dicarbonate (Boc2O)", "3-Piperidinol", "Hydrochloric acid (HCl)", "Diethyl ether", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Magnesium sulfate (MgSO4)", "Ethyl acetate", "N,N-Diisopropylethylamine (DIPEA)" ], "Reaction": [ { "Step 1": "Protection of Glycine with Di-tert-butyl dicarbonate (Boc2O)" }, { "Step 2": "Coupling of Boc-protected 3-piperidinol with the protected glycine derivative in the presence of DIPEA and HCl" }, { "Step 3": "Deprotection of the Boc group using HCl in ethyl acetate" }, { "Step 4": "Neutralization of the reaction mixture with NaOH and extraction with diethyl ether" }, { "Step 5": "Drying of the organic layer over magnesium sulfate and evaporation of the solvent to obtain the crude product" }, { "Step 6": "Purification of the crude product by column chromatography using ethyl acetate and NaHCO3 as the eluent" }, { "Step 7": "Drying of the purified product to obtain N-Boc-2-(piperidin-3-yl)glycine" } ] } | |
CAS RN |
1219421-12-1 |
Molecular Formula |
C12H22N2O4 |
Molecular Weight |
258.318 |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-3-ylacetic acid |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-5-4-6-13-7-8/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
YQCHKZLUQNZNET-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(C1CCCNC1)C(=O)O |
synonyms |
α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-piperidineacetic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)-1,2-diphenylethyl]aMino]-3-C](/img/structure/B580620.png)
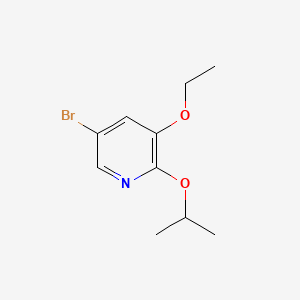
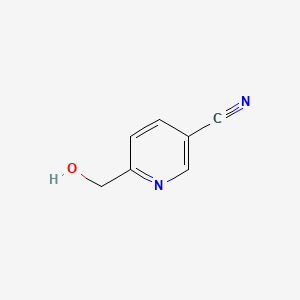

![4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580624.png)
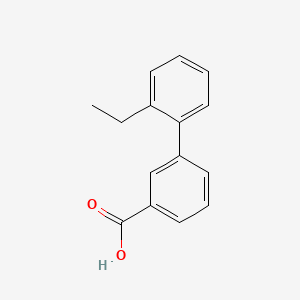
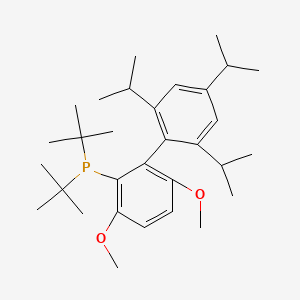
![2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B580628.png)
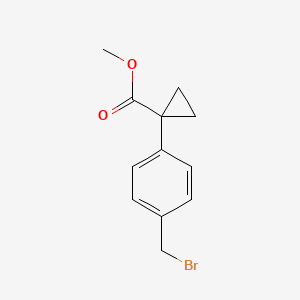

![[3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B580635.png)
